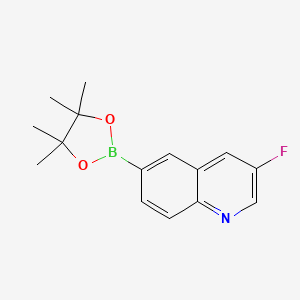
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with a fluorine atom and a boronic ester group
準備方法
The synthesis of 3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Borylation Reaction: The key step in the synthesis is the borylation reaction, where the boronic ester group is introduced to the quinoline ring. This is usually achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or dimethylformamide). The reaction mixture is heated to a specific temperature (e.g., 80-100°C) for a certain period (e.g., 12-24 hours) to ensure complete conversion.
Purification: After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反応の分析
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidation products.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the boronic ester group.
Substitution: The fluorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, tetrahydrofuran). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biological Research: It can be used as a probe or tool in biological studies to investigate the function of specific biomolecules or pathways.
作用機序
The mechanism of action of 3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic ester group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target. In catalysis, the compound can act as a ligand, coordinating to metal centers and facilitating various catalytic processes.
類似化合物との比較
3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline can be compared with other similar compounds, such as:
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring, which may result in different reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar to the previous compound, but with the fluorine atom in a different position, affecting its chemical properties.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
特性
分子式 |
C15H17BFNO2 |
|---|---|
分子量 |
273.11 g/mol |
IUPAC名 |
3-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,1-4H3 |
InChIキー |
ROVQMSRRKYEQOI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















